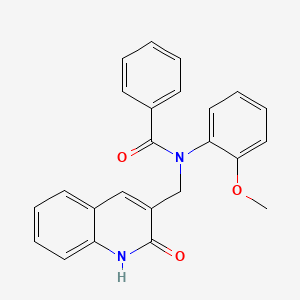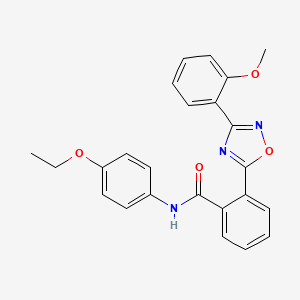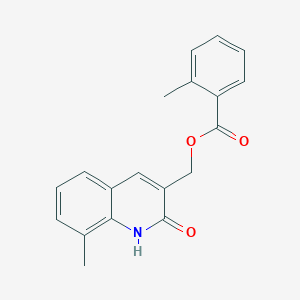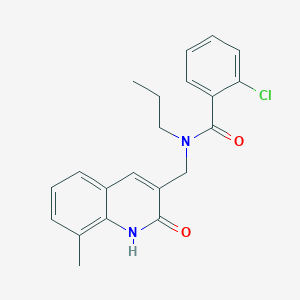
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as Cmpd 15, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent activity against various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 is not fully understood. However, scientific research has shown that this compound targets specific proteins and enzymes that are involved in disease progression. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been found to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been found to exhibit potent biochemical and physiological effects. Scientific research has shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has also been found to have neuroprotective effects, which may make it a promising therapeutic agent for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has several advantages for lab experiments. This compound is highly stable and can be easily synthesized in a laboratory setting. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has also been found to be highly potent and exhibits activity at low concentrations. However, the limitations of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 include its complex synthesis process and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the study of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific disease targets for 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15. This may involve the use of high-throughput screening techniques to identify potential targets for this compound. Additionally, the development of novel drug delivery systems for 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 may improve its therapeutic efficacy and reduce its toxicity. Overall, the study of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been extensively studied for its potential therapeutic applications. Scientific research has shown that this compound exhibits potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-11-24(21(26)17-9-4-5-10-18(17)22)13-16-12-15-8-6-7-14(2)19(15)23-20(16)25/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUVJRQYKNTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


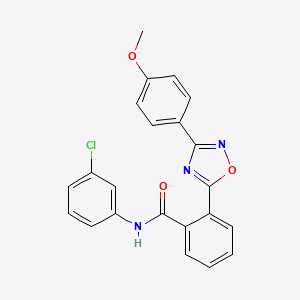
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
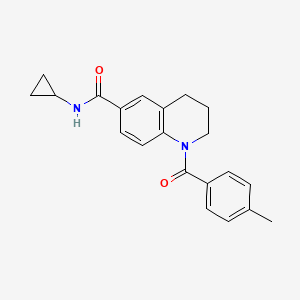
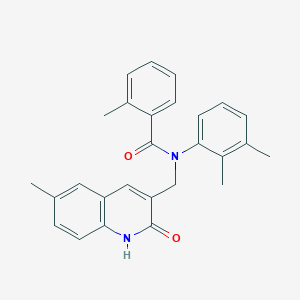

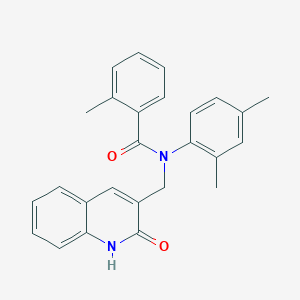
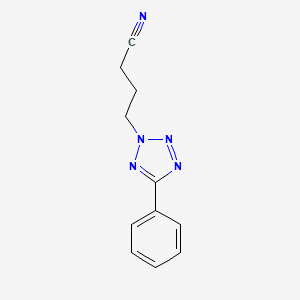
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
